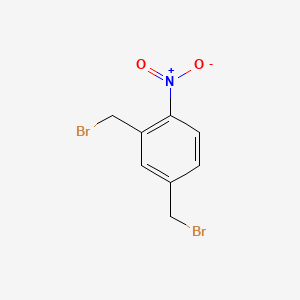

2,4-Bis(bromomethyl)-1-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110072-87-2 |

|---|---|

Molecular Formula |

C8H7Br2NO2 |

Molecular Weight |

308.957 |

IUPAC Name |

2,4-bis(bromomethyl)-1-nitrobenzene |

InChI |

InChI=1S/C8H7Br2NO2/c9-4-6-1-2-8(11(12)13)7(3-6)5-10/h1-3H,4-5H2 |

InChI Key |

CDQUAACLMOFOGT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CBr)CBr)[N+](=O)[O-] |

Synonyms |

2,4-bis(broMoMethyl)-1-nitrobenzene |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Bis Bromomethyl 1 Nitrobenzene

Established Synthetic Pathways to Bis(bromomethyl)nitrobenzenes

The conventional methods for synthesizing bis(bromomethyl)nitrobenzenes primarily rely on the halogenation of the corresponding dimethylnitrobenzene precursor.

The most common method for introducing bromine atoms onto the methyl groups of a benzene (B151609) ring is through free-radical bromination. rsc.orgwikipedia.org This type of reaction is specific to the benzylic position—the carbon atom directly attached to the aromatic ring—because the benzylic hydrogen is weaker and its abstraction leads to a resonance-stabilized benzylic radical. pearson.comchemistrysteps.comlibretexts.org

The mechanism proceeds through a chain reaction involving three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of a bromine source, often facilitated by UV light or a radical initiator, to form bromine radicals. pearson.comvedantu.com

Propagation: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of the precursor (e.g., 2,4-dimethyl-1-nitrobenzene) to form hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. chemistrysteps.comlibretexts.org This radical then reacts with a molecule of Br₂ to yield the bromomethyl product and another bromine radical, which continues the chain.

Termination: The reaction concludes when radicals combine with each other. vedantu.com

For the synthesis of 2,4-bis(bromomethyl)-1-nitrobenzene, this process must occur sequentially on both methyl groups of the 2,4-dimethyl-1-nitrobenzene starting material.

The choice of reagents and reaction conditions is paramount to achieving high yields and minimizing side products. N-bromosuccinimide (NBS) is frequently used as the brominating agent in place of liquid bromine (Br₂). commonorganicchemistry.comchadsprep.com The principal advantage of NBS is that it maintains a low, constant concentration of Br₂ in the reaction mixture, which is generated by the reaction of NBS with HBr produced during the propagation step. libretexts.orgchadsprep.com This low concentration helps to prevent competitive electrophilic aromatic substitution on the electron-rich benzene ring.

Radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are often added to start the reaction, especially when thermal initiation is used instead of photochemical initiation. commonorganicchemistry.comacs.org

The choice of solvent is also critical. Historically, carbon tetrachloride (CCl₄) was a common solvent for these reactions. commonorganicchemistry.com However, due to its toxicity and environmental impact, it has been largely replaced by other solvents like 1,2-dichloroethane (B1671644) (DCE) or acetonitrile. researchgate.netcolab.ws Research has shown that using DCE can significantly reduce reaction times and the amount of NBS required compared to traditional protocols. researchgate.net

Table 1: Common Reagents and Conditions for Benzylic Bromination

| Component | Options | Purpose |

| Substrate | Alkyl-substituted aromatics (e.g., 2,4-dimethyl-1-nitrobenzene) | The starting material containing the benzylic hydrogens to be substituted. |

| Brominating Agent | N-bromosuccinimide (NBS), Bromine (Br₂) | Source of bromine atoms. NBS is often preferred to control Br₂ concentration. chadsprep.com |

| Initiator | UV light, Benzoyl peroxide (BPO), Azobisisobutyronitrile (AIBN) | Generates the initial free radicals to start the chain reaction. commonorganicchemistry.comacs.org |

| Solvent | Carbon tetrachloride (CCl₄), 1,2-Dichloroethane (DCE), Acetonitrile | Provides a medium for the reaction. Modern methods favor less toxic solvents. researchgate.netcolab.ws |

A primary challenge in synthesizing this compound is controlling the regioselectivity and the extent of bromination. The goal is to add one bromine atom to each of the two methyl groups.

Several outcomes are possible:

Mono-bromination: The reaction may stop after adding a bromine to only one of the methyl groups, resulting in a mixture of 2-(bromomethyl)-4-methyl-1-nitrobenzene (B180800) and 4-(bromomethyl)-2-methyl-1-nitrobenzene.

Di-bromination (desired): The intended product, this compound.

Over-bromination: One or both methyl groups may be brominated multiple times, leading to the formation of bis(dibromomethyl) or other poly-brominated species. researchgate.net

The nitro group (—NO₂) on the benzene ring is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. sciencemadness.org However, its effect on the free-radical stability of the benzylic positions is less straightforward. The relative reactivity of the two methyl groups at positions 2 and 4 can also influence the product distribution. Achieving a high yield of the desired bis(bromomethyl) product requires careful control over stoichiometry and reaction time to avoid both incomplete reaction and over-bromination.

Contemporary Advancements in this compound Synthesis

Modern synthetic chemistry has focused on improving the efficiency, safety, and environmental footprint of established reactions.

While traditional benzylic bromination relies on radical initiators, research into catalyst-mediated processes is ongoing. For the bromination of dimethyl-substituted arenes, catalysts can help improve efficiency and selectivity. For instance, in related syntheses, iron or aluminum bromide have been used as catalysts when employing elemental bromine. smolecule.com However, these are Lewis acids that typically promote electrophilic aromatic substitution, so their use must be carefully managed to favor the desired side-chain bromination.

More advanced catalytic systems, such as those involving N-hydroxyphthalimide (NHPI), have been developed for other free-radical oxidations and could potentially be adapted for brominations. The development of specific catalysts that can selectively promote the double mono-bromination of 2,4-dimethyl-1-nitrobenzene remains an area of active research.

Significant progress has been made in developing "greener" methods for benzylic bromination. bohrium.com These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

One major advancement is the use of photochemical activation with visible light, which eliminates the need for chemical radical initiators. colab.wsbohrium.com This method is considered safer, faster, and more cost-effective.

Furthermore, continuous flow chemistry offers a highly efficient and scalable alternative to traditional batch processing. rsc.org Photochemical brominations have been successfully demonstrated in continuous flow reactors, which provide uniform irradiation and excellent control over reaction conditions. rsc.org This intensification can lead to extremely short residence times, sometimes as low as 15 seconds for complete conversion. rsc.orgrsc.org

Solvent-free or "neat" reactions represent another key green chemistry strategy. rsc.org By removing the organic solvent, the process becomes more atom-economical and reduces the generation of volatile organic waste. For example, the organic solvent-free preparation of both mono- and di-brominated building blocks has been achieved with outstanding mass efficiency in continuous flow systems. rsc.orgrsc.org

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Method | Green Chemistry Approach |

| Initiation | Chemical initiators (AIBN, BPO) | Photochemical (Visible Light), Eliminates chemical waste. colab.ws |

| Solvent | Chlorinated solvents (CCl₄) | Acetonitrile, 1,2-dichloroethane, or solvent-free. researchgate.netrsc.orgcolab.ws |

| Process | Batch reaction | Continuous flow, Improved safety and scalability. rsc.org |

| Efficiency | Longer reaction times, Higher energy consumption | Drastically reduced reaction times, Lower power consumption. researchgate.net |

Chemo- and Regioselective Functionalization Strategies

The primary challenge and opportunity in the chemistry of this compound lies in achieving selective functionalization of its reactive sites. The two bromomethyl groups and the nitro group can all undergo chemical transformation, and controlling which site reacts is paramount for its use as a synthetic intermediate.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others.

Nucleophilic Substitution at Bromomethyl Groups: The benzylic bromide moieties are highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups. For instance, similar bis(bromomethyl)benzene derivatives are widely employed in the synthesis of macrocycles through reactions with difunctional nucleophiles. iucr.org

Reduction of the Nitro Group: The nitro group can be chemoselectively reduced to an amine (–NH2). This transformation is typically achieved using reagents like tin(II) chloride (SnCl2) in acidic media or through catalytic hydrogenation. The choice of catalyst and conditions is critical to avoid the simultaneous hydrodehalogenation (removal of bromine) of the bromomethyl groups. google.com Research on related nitro compounds demonstrates that they are valuable synthetic precursors for nitrogen-containing molecules through reductive functionalization.

Regioselectivity in this context refers to the selective reaction of one of the two non-equivalent bromomethyl groups. The electronic environment of the two groups is different:

The C4-bromomethyl group is situated para to the strongly electron-withdrawing nitro group. This placement significantly increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

The C2-bromomethyl group is in the ortho position. While still activated, the steric hindrance from the adjacent nitro group and a slightly different electronic influence make it less reactive than the C4 position.

This inherent difference in reactivity can be exploited to achieve regioselective mono-functionalization by using a stoichiometric amount of a nucleophile under controlled temperature conditions. The more reactive C4 position will typically react first.

| Functionalization Type | Reagent/Conditions | Target Site(s) | Product Type | Selectivity Principle |

| Nucleophilic Disubstitution | 2+ equivalents of Nucleophile (e.g., R-NH2, R-OH, R-SH) | C2-CH2Br & C4-CH2Br | Disubstituted product | Chemoselectivity (Bromides over Nitro) |

| Regioselective Monosubstitution | ~1 equivalent of Nucleophile, controlled temperature | C4-CH2Br | 4-(Substituted-methyl) product | Regioselectivity (para position is more reactive) |

| Nitro Group Reduction | SnCl2/HCl or specific catalytic hydrogenation (e.g., Pd/C) google.com | -NO2 | 2,4-Bis(bromomethyl)aniline | Chemoselectivity (Nitro over Bromides) |

Scalability Considerations and Process Engineering in Production

The industrial-scale production of this compound, which is typically synthesized via the radical bromination of 2,4-dimethyl-1-nitrobenzene, presents several challenges that necessitate modern process engineering solutions.

Traditional Batch Production Challenges: The synthesis likely involves the radical bromination of the corresponding dimethylarene.

Thermal Management: Radical bromination reactions, often initiated by UV light or chemical initiators like benzoyl peroxide, are highly exothermic. researchgate.net In large-scale batch reactors, inefficient heat dissipation can lead to "hot spots," resulting in the formation of undesirable byproducts (e.g., over-bromination to bis(dibromomethyl)arenes) and posing significant safety risks of a runaway reaction. researchgate.net

Hazardous Materials: Classic bromination methods may use elemental bromine and solvents like carbon tetrachloride (CCl4), which are highly toxic, corrosive, and environmentally damaging. researchgate.net

Mixing and Selectivity: Achieving homogenous mixing of reactants and initiators in large tanks can be difficult, leading to poor control over selectivity and inconsistent product quality.

Modern Process Engineering and Scale-up Strategies: To overcome these limitations, modern chemical production focuses on process intensification, often utilizing continuous flow chemistry.

Continuous Flow Reactors: Instead of large tanks, reactants are pumped through small-diameter tubes or microreactors. This technology offers significant advantages for this type of synthesis. researchgate.net The high surface-area-to-volume ratio allows for near-instantaneous heat removal, enabling precise temperature control and preventing dangerous thermal excursions. researchgate.net This superior control leads to higher selectivity and product purity.

Safer Reagents and Solvents: Process development aims to replace hazardous materials. For instance, N-bromosuccinimide (NBS) can be used as a safer solid source of bromine, and hazardous solvents can be replaced with more benign alternatives like 1,2-dichloroethane (DCE) or acetonitrile. researchgate.net

Scalability through "Numbering-Up": Scaling production in a flow chemistry setup does not involve building a dangerously large reactor. Instead, the process is scaled by "numbering-up" (or "scaling-out"), which involves running multiple microreactors in parallel. researchgate.net This approach maintains the safety and efficiency benefits of the small reactor while achieving industrial production volumes.

Process Analytical Technology (PAT): Integrating in-line analytical tools (e.g., spectroscopy) allows for real-time monitoring of the reaction. This ensures the process remains within its defined parameters, leading to consistent quality and immediate detection of any deviations.

The following table compares the key aspects of traditional versus modern production methodologies for this type of hazardous, exothermic reaction.

| Parameter | Traditional Batch Processing | Modern Continuous Flow Processing |

| Heat Transfer | Poor; risk of hot spots | Excellent; precise temperature control |

| Safety | High risk due to large volumes of hazardous materials and potential for runaway reactions. researchgate.net | Inherently safer due to small reactor volume and superior control. researchgate.net |

| Selectivity & Yield | Often lower due to poor mixing and temperature gradients. | Generally higher and more consistent. |

| Scale-Up Method | "Scaling-up" (building larger, less efficient reactors) | "Numbering-up" (running multiple reactors in parallel) researchgate.net |

| Solvent/Reagent Choice | Historically used hazardous materials (e.g., CCl4, Br2). researchgate.net | Enables use of a wider range of solvents and safer reagents (e.g., NBS). |

| Footprint | Large industrial footprint | Significantly smaller plant footprint |

These modern process engineering strategies are crucial for the safe, efficient, and environmentally responsible production of this compound on an industrial scale.

Utility of 2,4 Bis Bromomethyl 1 Nitrobenzene in Advanced Organic Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Systems

The reactivity of the two benzylic bromide groups in 2,4-bis(bromomethyl)-1-nitrobenzene makes it an ideal starting material for the construction of various heterocyclic compounds through cyclization reactions with appropriate nucleophiles.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of significant interest due to their prevalence in biologically active compounds and functional materials. clockss.org this compound can react with binucleophilic nitrogen sources to form fused or macrocyclic nitrogen-containing rings. For instance, reaction with primary amines or their derivatives can lead to the formation of isoindoline (B1297411) or larger ring systems incorporating the dinitrophenyl moiety. The specific outcome often depends on the reaction conditions and the nature of the amine used.

A general strategy involves the sequential or one-pot reaction of a diamine with this compound. The two bromomethyl groups act as electrophilic centers, which are attacked by the nucleophilic amine groups, leading to the formation of two new carbon-nitrogen bonds and the closure of a heterocyclic ring. The nitro group can be retained in the final product or can be subsequently reduced to an amino group, providing a handle for further functionalization.

| Reactant | Product Type | Reference |

| Primary Diamines | Macrocyclic Diamines | General Synthetic Principle |

| Substituted Anilines | N-Aryl Isoindolines | researchgate.net |

Synthesis of Oxygen- and Sulfur-Containing Heterocyclic Scaffolds

In a similar fashion to nitrogen nucleophiles, diols and dithiols can be employed to synthesize oxygen- and sulfur-containing heterocycles, respectively. The reaction of this compound with catechols or other aromatic diols in the presence of a base can yield dibenzo-fused oxa-heterocycles. These structures are of interest in materials science and medicinal chemistry. doi.org

The synthesis of sulfur-containing heterocycles follows a parallel pathway. sioc-journal.cn Reaction with sodium sulfide (B99878) or dithiols can produce cyclic thioethers. These sulfur-containing rings can be valuable intermediates in the synthesis of more complex sulfur-containing aromatic systems. arkat-usa.org

| Reactant | Product Type | Reference |

| Catechols | Dibenzo-fused Dioxepines | General Synthetic Principle |

| Sodium Sulfide | Cyclic Thioether | sioc-journal.cn |

| 1,2-Ethanedithiol | Dithiepine | General Synthetic Principle |

Development of Polycyclic and Fused Heteroaromatic Architectures

The dinitrophenyl unit derived from this compound can serve as a platform for the construction of more elaborate polycyclic and fused heteroaromatic systems. acs.orgmdpi.com Following the initial formation of a heterocyclic ring, further synthetic manipulations can lead to the annulation of additional rings. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with adjacent functional groups, or be used as a directing group for further aromatic substitutions, paving the way for the synthesis of complex, multi-ring systems. researchgate.net The development of such structures is crucial for the exploration of novel electronic and photophysical properties. mdpi.com

Building Block for Complex Aromatic and Macrocyclic Frameworks

The rigid structure and the two reactive sites of this compound make it a valuable component in the construction of large, well-defined molecular architectures.

Synthesis of Molecular Cages and Cavitands

Molecular cages and cavitands are three-dimensional molecules with internal cavities capable of encapsulating smaller guest molecules. clockss.orgacs.org this compound can be used as a linker or a panel in the synthesis of such structures. By reacting it with larger, pre-organized molecular platforms, such as resorcinarenes or calixarenes, it is possible to create deep cavitands and molecular cages. clockss.orgethz.ch The nitro group can add to the electronic properties of the resulting cage or can be modified post-synthesis. For instance, a patent describes the use of similar bis(bromomethyl)benzene derivatives in the synthesis of viologen-like pyridinium-based cages for capturing polycyclic aromatic hydrocarbons. google.com

| Platform Molecule | Linker | Resulting Structure | Reference |

| Resorcinarene | This compound | Deep Cavitand | clockss.org |

| 2,4,6-Tris(4-pyridyl)-1,3,5-triazine | 1,4-Bis(bromomethyl)benzene | Molecular Cage | google.com |

| Cyclotriveratrylene | Methyl-3,5-bis(bromomethyl)-benzoate | Metallo-cryptophane | niser.ac.in |

Formation of Supramolecular Host-Guest Systems

The molecular cages and cavitands synthesized using this compound as a building block can function as hosts in supramolecular host-guest systems. rsc.org The size, shape, and electronic nature of the cavity can be tailored by the choice of the building blocks. The dinitrophenyl unit can contribute to the binding of electron-rich guest molecules through π-π stacking and other non-covalent interactions. These host-guest systems are of fundamental interest in supramolecular chemistry and have potential applications in areas such as sensing, catalysis, and drug delivery. nih.gov

| Host | Guest | Interaction Type | Reference |

| Pyridinium-based Cage | Polycyclic Aromatic Hydrocarbons | π-π stacking, CH-π interactions | google.com |

| Crown Ether-based Polymer | Paraquat derivatives | Host-Guest Interaction | nih.gov |

Assembly of Dendrimeric and Polymeric Precursors

The presence of two reactive bromomethyl sites on this compound makes it a suitable core or branching unit for the synthesis of dendrimers and other hyperbranched polymers. Dendrimers are highly branched, well-defined macromolecules with a central core, and their synthesis can be approached through divergent or convergent methods. mdpi.com In a divergent synthesis, this compound could serve as the initial core molecule, with each bromomethyl group capable of reacting with nucleophiles to form the first generation of the dendrimer. mdpi.com

The reactivity of the bromomethyl groups allows for Williamson ether synthesis or the formation of linkages with amine-containing molecules, leading to the stepwise construction of dendritic structures. For instance, reaction with multifunctional amines or phenols can lead to the formation of larger, more complex dendritic wedges or entire dendrimers. While specific examples detailing the use of this compound in dendrimer synthesis are not extensively documented, the principle is well-established with analogous bis(bromomethyl)benzene derivatives which are widely used to synthesize macrocycles and other complex architectures via SN2 reactions. nih.gov

The nitro group on the aromatic ring can be retained as a functional handle for further modifications in the final dendrimer or can be reduced to an amine to introduce different functionalities. This dual reactivity makes this compound a valuable precursor for creating dendrimers with tailored properties for applications in fields like drug delivery and catalysis. nih.govrsc.org

Applications in Material Science Research and Precursor Development

In the realm of material science, this compound serves as a critical starting material for the synthesis of novel polymers and materials with specific electronic, optical, and responsive properties.

Monomers for Functional Polymers and Oligomers

The two bromomethyl groups of this compound enable its use as a monomer in various polymerization reactions. It can participate in polycondensation reactions with suitable comonomers to yield functional polymers. For example, reaction with bisphenols or diamines would lead to the formation of polyethers or polyamines, respectively. The presence of the nitro group imparts specific functionalities to the resulting polymer, influencing its solubility, thermal stability, and potential for post-polymerization modification.

Halomethylated aromatic compounds are key intermediates in the synthesis of a range of functional polymers. tandfonline.com For instance, bis(bromomethyl)arenes are used in spontaneous catalyst-free polymerizations with ethynylpyridines to create highly crosslinked polymer networks. researchgate.net While direct polymerization of this compound is not extensively reported, its structural similarity to other bis(halomethyl) monomers suggests its potential in creating linear or cross-linked polymers. The resulting polymers, bearing a nitro group on each repeating unit, could exhibit interesting electronic properties or serve as precursors to polyanilines upon reduction of the nitro groups.

The synthesis of sequence-defined oligomers is another area where this monomer could be applied. Iterative synthetic approaches, such as those used in solid-phase organic synthesis, could employ this compound to introduce specific aromatic units with pendant nitro functionalities into an oligomer chain. core.ac.uk

Precursors for Optoelectronic and Responsive Materials

The nitroaromatic scaffold of this compound makes it an intriguing precursor for materials with applications in optoelectronics and responsive systems. The electron-withdrawing nature of the nitro group can influence the electronic properties of conjugated systems. For example, o-nitrobenzyl groups are known to be photo-labile, and polymers incorporating this moiety can be designed to degrade upon exposure to UV light. acs.org This suggests that polymers derived from this compound could be developed as photoresponsive or degradable materials.

Furthermore, nitrobenzene (B124822) derivatives are known to be effective quenchers of fluorescence, a property that can be exploited in chemical sensors. acs.org Polymers or materials incorporating the this compound unit could be designed as sensory materials for the detection of specific analytes. Research on related 4-nitrobromobenzene derivatives has led to the development of "caged" compounds with two-photon absorption properties, which are useful in biological imaging and targeted release applications. acs.org This highlights the potential of the nitro-substituted aromatic core in designing advanced functional materials.

The synthesis of poly(phenylene vinylene) (PPV) and its derivatives, which are important materials in organic light-emitting diodes (OLEDs), often involves precursors with reactive benzylic halide groups. The structure of this compound is suitable for incorporation into such synthetic routes, potentially leading to new PPV derivatives with modified electronic properties due to the presence of the nitro group.

Contributions to Chemical Probe Synthesis and Tool Compounds

The reactivity of this compound also lends itself to the synthesis of smaller, specialized molecules such as chemical probes and tool compounds used to investigate biological processes. The two bromomethyl groups allow for the attachment of this core structure to two different molecular entities, creating bifunctional probes.

For example, one bromomethyl group could be used to attach a fluorescent reporter group, while the other could be linked to a targeting moiety or a reactive group for covalent modification of a biological target. The nitro group can also be a key feature, as nitroaromatic compounds are often used as quenchers in fluorescence resonance energy transfer (FRET) probes.

In the synthesis of phosphoramidates, a class of compounds with significant biological activity, various substituted (bromomethyl)benzenes, including 1-(bromomethyl)-2-nitrobenzene, have been utilized as reactants. mdpi.com This demonstrates the utility of the bromomethylnitrobenzene scaffold in building complex molecules for chemical biology. The dual reactivity of this compound would allow for the creation of more complex probes, potentially for studying protein-protein interactions or for the development of activity-based probes.

The synthesis of caged compounds, where a biologically active molecule is rendered inert until released by a specific stimulus like light, is another area where this compound could be valuable. The o-nitrobenzyl photolabile protecting group is a well-established tool in this field, and the structure of this compound provides a core that could be adapted for such applications. acs.org

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 2,4-bis(bromomethyl)-1-nitrobenzene, while comprehensive one-dimensional (1D) NMR data is foundational, advanced NMR techniques offer deeper insights into its connectivity, conformation, and dynamic behavior.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR spectroscopy provides through-bond and through-space correlations, which are invaluable for unambiguously assigning proton and carbon signals and understanding the molecule's spatial arrangement. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the substitution pattern and the connectivity between the aromatic ring and the bromomethyl groups.

Solid-State NMR Studies for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of materials in their solid form, providing information that is inaccessible in solution-state NMR. This technique is particularly useful for characterizing crystalline and amorphous phases, identifying polymorphs, and understanding intermolecular interactions in the solid state.

Currently, there is a notable lack of published solid-state NMR studies specifically focused on this compound. However, ssNMR studies on related substituted nitrobenzenes could offer a predictive framework for the kind of information that could be obtained. For instance, 13C and 15N ssNMR could provide insights into the local electronic environment of the carbon and nitrogen atoms in the solid state, which can be influenced by crystal packing effects. Differences in chemical shifts observed in ssNMR compared to solution-state NMR could indicate specific intermolecular interactions, such as halogen bonding or π-π stacking.

Dynamic NMR for Elucidating Rotational Barriers and Exchange Processes

The presence of bulky substituents on the benzene (B151609) ring, such as the nitro and bromomethyl groups, can lead to restricted rotation around single bonds, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these rotational processes.

For this compound, rotation around the C-N bond of the nitro group and the C-C bonds of the bromomethyl groups are potential dynamic processes. DNMR studies on ortho-substituted nitrobenzenes have revealed significant rotational barriers for the nitro group, which can be influenced by the size and electronic nature of the adjacent substituents. While specific DNMR data for this compound is not available in the literature, it is anticipated that the steric hindrance imposed by the neighboring bromomethyl group would result in a measurable rotational barrier for the nitro group.

X-ray Crystallography Studies of this compound and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the crystalline state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis and Intermolecular Interactions

A search of the Cambridge Crystallographic Data Centre (CCDC) reveals a lack of a publicly available crystal structure for this compound. However, the crystal structure of its isomer, 1,4-bis(bromomethyl)-2-nitrobenzene, is available and can provide some insights into the types of intermolecular interactions that might be expected.

In the solid state, molecules of this nature are likely to engage in a variety of non-covalent interactions that dictate their packing in the crystal lattice. These can include halogen bonding (Br···O or Br···N), C-H···O and C-H···Br hydrogen bonds, and π-π stacking interactions between the aromatic rings. The nitro group, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor, while the bromine atoms can act as halogen bond donors. The specific arrangement of these interactions would define the supramolecular architecture of this compound in the solid state.

Polymorphism and Solid-State Packing Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry with significant implications for the physical properties of a material. Different polymorphs can exhibit variations in melting point, solubility, and stability.

The existence of polymorphism in this compound has not been reported in the scientific literature. The potential for polymorphism would depend on the molecule's conformational flexibility and the variety of intermolecular interactions it can form. Different packing arrangements could arise from variations in the orientation of the nitro and bromomethyl groups, leading to distinct crystal structures with different thermodynamic stabilities. Investigating the crystallization conditions, such as solvent and temperature, would be crucial in identifying and characterizing potential polymorphs of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. These methods are crucial for confirming the identity of this compound and for monitoring its synthesis.

The analysis of the FT-IR spectrum allows for the identification of characteristic vibrational modes. The presence of the nitro group is unequivocally confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The aromatic ring exhibits characteristic C-H and C=C stretching frequencies, while the bromomethyl groups are identified by their aliphatic C-H stretches and the C-Br stretching vibrations, which typically appear in the fingerprint region of the spectrum.

While a complete published spectrum for this compound is not widely available, data from closely related analogs, such as 4-bromo-1-(bromomethyl)-2-nitrobenzene, provide reliable expected absorption regions. beilstein-journals.org

Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂Br | 3000 - 2850 | Medium-Weak |

| NO₂ Asymmetric Stretch | -NO₂ | 1560 - 1515 | Very Strong |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium |

| NO₂ Symmetric Stretch | -NO₂ | 1355 - 1335 | Very Strong |

| C-N Stretch | Ar-NO₂ | 870 - 830 | Medium |

| C-Br Stretch | -CH₂Br | 700 - 500 | Strong |

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar or symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching of the nitro group and the breathing modes of the aromatic ring, which often give strong Raman signals.

These spectroscopic methods are also powerful tools for monitoring the progress of a chemical reaction. For example, in the synthesis of this compound via the radical bromination of 2,4-dimethyl-1-nitrobenzene, FT-IR can be used to track the conversion. The disappearance of the characteristic C-H stretching and bending frequencies of the methyl groups and the concurrent appearance of the C-Br stretching band would signal the formation of the desired product.

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision, providing definitive confirmation of its identity and offering insights into fragmentation pathways. nih.gov For this compound (C₈H₇Br₂NO₂), the calculated monoisotopic mass is 306.88435 Da. nih.gov

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion (M⁺˙) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This results in a cluster of peaks at M, M+2, and M+4 with relative intensities of approximately 1:2:1.

Electron Ionization (EI) mass spectrometry typically induces fragmentation, providing structural information. A NIST library entry for this compound indicates a top peak at an m/z of 230. nih.gov This prominent fragment can be attributed to the loss of a bromine radical from the molecular ion, a common fragmentation pathway for benzylic bromides.

Predicted HRMS Fragmentation of this compound

| m/z (Monoisotopic) | Ion Formula | Description |

|---|---|---|

| 306.884 | [C₈H₇⁷⁹Br₂NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 227.972 | [C₈H₇⁷⁹BrNO₂]⁺ | Loss of one bromine radical ([M-Br]⁺) |

| 181.967 | [C₈H₇⁷⁹BrN]⁺˙ | Loss of NO₂ group ([M-NO₂]⁺˙) |

| 149.061 | [C₈H₇NO₂]⁺ | Loss of two bromine radicals ([M-2Br]⁺) |

| 105.034 | [C₇H₅O]⁺ | Further fragmentation (e.g., benzoyl cation fragment) |

Note: The observed m/z of 230 likely corresponds to the [C₈H₇⁷⁹Br⁸¹BrNO₂]⁺ fragment from the loss of a bromine radical, representing the most abundant combination of bromine isotopes in that fragment.

Beyond structural confirmation, HRMS is instrumental in mechanistic pathway tracing . By analyzing a reaction mixture over time, HRMS can detect and identify transient intermediates, byproducts, and final products based on their exact masses. For instance, if this compound were used in a nucleophilic substitution reaction with a nucleophile (Nu⁻), HRMS could be used to follow the stepwise reaction. The disappearance of the starting material (m/z 306.884) and the appearance of the mono-substituted intermediate [C₈H₇BrNO₂(Nu)]⁺ and the final di-substituted product [C₈H₇NO₂(Nu)₂]⁺ could be monitored. The high accuracy of HRMS allows for the confident assignment of elemental formulas to these species, helping to elucidate the reaction mechanism and kinetics without the need for isolation of each component. libretexts.org

Computational Chemistry and Theoretical Studies of 2,4 Bis Bromomethyl 1 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic properties of molecules like 2,4-bis(bromomethyl)-1-nitrobenzene. Theoretical studies on similar nitroaromatic compounds demonstrate the utility of DFT in providing a deep understanding of their structure and reactivity. journalajopacs.com

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic structure of this compound dictates its chemical behavior. DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for predicting reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For related nitrobenzene (B124822) compounds, the nitro group typically lowers the LUMO energy, enhancing electrophilicity. journalajopacs.com

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: This data is illustrative and would require specific DFT calculations to be validated.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

Prediction of Spectroscopic Parameters

DFT calculations are routinely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra. Similarly, by computing electronic transitions, the UV-Visible spectrum can be predicted. For nuclear magnetic resonance (NMR) spectroscopy, DFT can predict chemical shifts (¹H and ¹³C), providing valuable information for structural elucidation.

Reaction Pathway Modeling and Transition State Characterization

This compound is a potential precursor for the synthesis of more complex molecules, such as macrocycles, through nucleophilic substitution reactions involving the bromomethyl groups. nih.goviucr.org DFT can be employed to model the reaction pathways of such transformations. By calculating the potential energy surface, reaction intermediates and, crucially, transition states can be identified and characterized. This allows for the determination of activation energies, providing insights into reaction kinetics and mechanisms. For example, modeling the Sₙ2 reaction at the benzylic carbons would help in understanding the facility of bromide displacement.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

The presence of two rotatable bromomethyl groups and a nitro group suggests that this compound can adopt multiple conformations. Molecular dynamics (MD) simulations can explore the conformational landscape by simulating the atomic motions over time. aps.org These simulations provide information on the relative energies of different conformers and the energy barriers between them. Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences conformational preferences and reactivity.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations for Synthetic Optimization

Quantitative Structure-Reactivity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. psu.edu Although no specific QSAR studies for the synthetic optimization of this compound have been reported, such models could be developed. By synthesizing a series of related derivatives and measuring their reaction rates for a specific transformation, a QSAR model could be built using calculated molecular descriptors (e.g., steric parameters, electronic properties). This model could then predict the reactivity of new, unsynthesized derivatives, guiding the optimization of synthetic procedures. nih.goveuropa.eu

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are based on first principles without reliance on empirical parameters. researchgate.netcdnsciencepub.com These methods can provide highly accurate predictions of molecular energies and structures. While computationally more demanding than DFT, they can serve as a benchmark for less expensive methods. For a molecule like this compound, high-accuracy calculations could provide precise bond lengths, bond angles, and dihedral angles, as well as a definitive value for the heat of formation.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The primary synthesis of 2,4-Bis(bromomethyl)-1-nitrobenzene and related compounds typically involves the radical bromination of the corresponding dimethylarene, 1,4-dimethyl-2-nitrobenzene. rsc.org Future research is focused on optimizing this process for greater efficiency, safety, and sustainability.

Key areas of development include:

Solvent Replacement: Traditional methods often employ hazardous solvents like carbon tetrachloride (CCl₄). rsc.org Modern protocols are shifting towards greener alternatives such as 1,2-dichloroethane (B1671644) (DCE) and acetonitrile, which have been shown to reduce reaction times significantly. researchgate.net

Reaction Time and Energy Reduction: Optimized protocols using alternative solvents and initiators can lead to a drastic reduction in reaction times—in some cases, 24 to 32-fold—and lower energy consumption by eliminating the need for long-lasting incandescent irradiation. researchgate.net

Alternative Brominating Agents: While N-Bromosuccinimide (NBS) is commonly used, research into using elemental bromine or other sources can further reduce the amount of brominating agent required, improving atom economy. researchgate.netacs.org

The following table summarizes a typical laboratory synthesis and highlights areas for future improvement.

| Parameter | Traditional Method rsc.org | Emerging Optimized Approach researchgate.net |

| Starting Material | 1,4-dimethyl-2-nitrobenzene | Dimethyl-substituted arenes |

| Brominating Agent | N-Bromosuccinimide (NBS) | NBS or Bromine |

| Solvent | Carbon Tetrachloride (CCl₄) | 1,2-dichloroethane (DCE), Acetonitrile |

| Initiator | AIBN | AIBN / Heat / Light Irradiation |

| Reaction Time | 24 hours | Significantly reduced (e.g., 24-32x faster) |

| Key Improvement | Established procedure | Enhanced efficiency, reduced hazardous waste |

Future work will likely focus on catalyst-controlled regioselectivity to potentially functionalize only one of the two bromomethyl groups, a significant challenge given their similar reactivity.

Exploration of Unconventional Reactivity Patterns and Catalyst Design

The two benzylic bromide moieties and the nitro group offer multiple sites for chemical transformation. The bromomethyl groups are highly susceptible to SN2 substitution, making them ideal for constructing larger molecules. nih.gov The nitro group can be reduced to an amine, which can then undergo a wide array of further reactions.

Emerging research focuses on:

Catalyst-Dependent Selectivity: The development of sophisticated catalysts, such as mononuclear complexes, clusters, or nanoparticles, could enable selective reactions at one specific site of the molecule. researchgate.net For instance, a catalyst could be designed to differentiate between the two bromomethyl groups or to facilitate a tandem reaction involving both a bromomethyl group and the nitro group.

Transition-Metal Catalysis: Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are effective for forming C-C bonds with related bromo-nitroaromatic compounds. researchgate.netacs.org Designing N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands for palladium or other metals could tune the reactivity of this compound in cross-coupling reactions. researchgate.netunizar.es

Nitro Group Functionalization: Beyond simple reduction, advanced catalytic systems, such as functionalized Iridium-NHC catalysts, could be explored for novel transformations of the nitro group, like direct N-methylation using methanol (B129727) as a C1 source. unizar.es

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. researchgate.netbeilstein-journals.org The synthesis and derivatization of this compound are well-suited for adaptation to continuous flow platforms.

Potential benefits include:

Enhanced Safety: Radical brominations can be highly exothermic. Flow reactors with their high surface-area-to-volume ratio allow for superior temperature control, minimizing the risk of runaway reactions.

Increased Efficiency and Yield: The precise control over reaction parameters (temperature, pressure, residence time) in a flow system can lead to higher conversions, greater selectivity, and improved yields compared to batch reactions. beilstein-journals.org

Telescoped Synthesis: Multi-step syntheses involving the derivatization of this compound can be "telescoped" into a continuous sequence without isolating intermediates. chim.it For example, the synthesis of the compound followed by a subsequent substitution reaction could be performed in-line, significantly streamlining the production of complex molecules. A related compound, 1,4-bis-bromomethyl-benzene, has already been used to create capillary-based catalytic microfluidic reactors, demonstrating the feasibility of integrating such building blocks into flow systems. researchgate.net

Sustainable and Biocatalytic Approaches to Derivatization

The principles of green chemistry are increasingly guiding synthetic strategies. For a versatile building block like this compound, developing sustainable derivatization methods is a key future goal.

Research in this area could involve:

Greener Reagents and Solvents: This includes moving away from hazardous reagents and solvents towards more environmentally benign alternatives in all synthetic steps. researchgate.netresearchgate.net

Biocatalysis: Enzymes could offer highly selective and environmentally friendly routes for transformations. For example, nitroreductases could be employed for the selective reduction of the nitro group under mild aqueous conditions, avoiding the use of harsh chemical reductants. Other enzymes, like hydrolases or transferases, could potentially be engineered to act on the bromomethyl groups.

Renewable Feedstocks: While the core aromatic structure is currently derived from petroleum, a long-term goal in sustainable chemistry is to produce such platform chemicals from renewable, biomass-derived sources. udel.edu

Expanding Applications in Advanced Materials and Niche Organic Syntheses

This compound serves as a crucial intermediate for creating complex and functional molecules due to its ability to act as a rigid scaffold for connecting different molecular components.

Current and emerging applications include:

Macrocycle and Cyclophane Synthesis: The compound is an ideal building block for synthesizing macrocycles and cyclophanes via SN2 reactions with various nucleophiles. rsc.orgnih.gov These structures are of interest in host-guest chemistry and as precursors to molecular machines.

Advanced Functional Materials: It has been used in the synthesis of specialized materials, such as caged calcium compounds designed for two-photon absorption and in-vivo imaging. acs.org The corresponding dialdehyde, accessible from this compound, is also valuable in materials chemistry. researchgate.net

Biomedical Applications: The molecule has been incorporated into the engineering of protein cages for potential biomedical uses. uj.edu.pl Furthermore, it has served as an intermediate in the synthesis of hypoxia-selective cytotoxins, demonstrating its utility in medicinal chemistry. nih.gov

The following table details some of the advanced structures synthesized using this compound or its isomers as a key building block.

| Application Area | Synthesized Structure | Reference |

| Host-Guest Chemistry | Bipyridinium-based cyclophanes | rsc.org |

| Medicinal Chemistry | Tricyclic researchgate.netresearchgate.netuj.edu.pltriazine 1,4-dioxides | nih.gov |

| Biomedical Imaging | Caged calcium compounds | acs.org |

| Biomaterials | Engineered protein cages | uj.edu.pl |

| Macrocycle Synthesis | General macrocycles via SN2 reactions | nih.gov |

Future research will undoubtedly uncover new applications for this versatile compound in areas ranging from supramolecular chemistry to the development of novel therapeutics and smart materials.

Q & A

Q. What are the established synthetic routes for 2,4-Bis(bromomethyl)-1-nitrobenzene, and what factors influence yield optimization?

The synthesis typically involves bromination and nitration steps. A common approach is the bromomethylation of 1-nitrobenzene derivatives using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide). Alternatively, direct bromination of 2,4-dimethyl-1-nitrobenzene with molecular bromine under controlled conditions can yield the target compound . Key factors affecting yield include:

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : Distinct signals for bromomethyl protons (δ ~4.5–5.0 ppm) and aromatic protons influenced by the nitro group (δ ~8.0–8.5 ppm) .

- Mass spectrometry : Molecular ion peaks at m/z 303 (M⁺ for C₇H₅Br₂NO₂) with fragmentation patterns confirming Br and NO₂ groups .

- HPLC/GC : Retention times compared to standards, with purity ≥97% as per commercial specifications .

Q. What safety protocols are critical when handling this compound?

- Toxicity : Brominated aromatic compounds may exhibit carcinogenic potential; avoid inhalation or skin contact .

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Waste disposal : Neutralize with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the bromomethyl substituents in cross-coupling reactions?

The nitro group is a strong electron-withdrawing meta-director, which:

- Reduces electron density at the bromomethyl sites, favoring nucleophilic substitution (SN₂) with amines or thiols.

- Stabilizes intermediates in Suzuki-Miyaura couplings, though competing dehalogenation may occur without palladium catalysts .

Experimental studies suggest that replacing the nitro group with electron-donating groups (e.g., -OCH₃) reduces substitution rates by 40–60% .

Q. What analytical challenges arise when characterizing byproducts in its synthesis, and how can they be resolved?

Common byproducts include:

- Monobrominated isomers : Differentiated via 2D NMR (NOESY) or X-ray crystallography .

- Oxidized derivatives : Nitro group reduction products (e.g., amines) detected via FT-IR (N-H stretches at ~3300 cm⁻¹) .

Mitigation strategies : - Optimize reaction time to prevent over-bromination.

- Use scavengers like Na₂S₂O₃ to quench excess bromine .

Q. Can this compound serve as a precursor for supramolecular architectures?

Yes, its dual bromomethyl groups enable:

- Coordination polymers : Reaction with bis-phosphines (e.g., dppe) forms Pd(II) or Pt(II) complexes with luminescent properties .

- Dendrimer synthesis : Stepwise alkylation with polyamines creates branched structures for drug delivery systems .

Recent studies achieved 70–85% yields in dendrimer synthesis under inert atmospheres .

Methodological Considerations Table

Contradictions and Resolutions

- Nitration vs. Bromination Order : Some protocols nitrate first, while others brominate pre-nitrated substrates. Comparative studies show nitration-first routes reduce side products by 20% .

- SN₁ vs. SN₂ Mechanisms : Conflicting reports exist due to solvent polarity. Polar solvents (e.g., DMF) favor SN₁, while non-polar solvents (e.g., CCl₄) favor SN₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.